molecular formula C8H13N3O2 B1380352 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid CAS No. 1545779-06-3

5-amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1380352
CAS No.: 1545779-06-3
M. Wt: 183.21 g/mol
InChI Key: JHRWOZRHVYZOBZ-UHFFFAOYSA-N
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Description

5-amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid: is a heterocyclic organic compound that features a pyrazole ring substituted with an amino group at the 5-position, a tert-butyl group at the 1-position, and a carboxylic acid group at the 4-position

Biochemical Analysis

Biochemical Properties

5-amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . These interactions can influence the activity of the enzymes, thereby affecting the overall metabolic processes within the cell.

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate signaling pathways that are crucial for cell growth and differentiation . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering the metabolic state of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions . The exact nature of these interactions can vary depending on the specific context and the presence of other interacting molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it can remain stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular functions, including alterations in metabolic processes and gene expression.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular functions. At higher doses, it can lead to toxic or adverse effects, including disruption of normal cellular processes and potential toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. These interactions can influence metabolic flux and the levels of metabolites within the cell . The compound’s role in these pathways can vary depending on the specific metabolic context and the presence of other interacting molecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. It can interact with specific transporters and binding proteins that facilitate its movement within the cell . These interactions can affect its localization and accumulation, thereby influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylic acid
  • 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives
  • 1,3,4-oxadiazole derivatives

Uniqueness:

Properties

IUPAC Name

5-amino-1-tert-butylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-8(2,3)11-6(9)5(4-10-11)7(12)13/h4H,9H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRWOZRHVYZOBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545779-06-3
Record name 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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